molecular formula C11H14N2O B1599536 (2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide CAS No. 75985-51-2

(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide

Cat. No.: B1599536
CAS No.: 75985-51-2
M. Wt: 190.24 g/mol
InChI Key: PUPRTGJZBLTWDQ-KMDCHFIWSA-N
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Description

(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide is a chiral aziridine derivative featuring a phenylethyl group attached to the aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide typically involves the cyclization of amino alcohols or amino acids. One common method is the cyclization of (R)-1-phenylethylamine with a suitable carboxylic acid derivative under acidic conditions. The reaction can be performed using reagents such as thionyl chloride to convert the carboxylic acid to an acid chloride, followed by cyclization to form the aziridine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The aziridine ring can be oxidized to form aziridinium salts or other oxidized derivatives.

  • Reduction: Reduction of the aziridine ring can lead to the formation of corresponding amines.

  • Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, leading to the formation of various substituted aziridines.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Aziridinium salts, oxiranes, or other oxidized derivatives.

  • Reduction: Primary or secondary amines.

  • Substitution: Substituted aziridines or amines.

Scientific Research Applications

(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which (2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The aziridine ring can act as a nucleophile or electrophile, depending on the reaction conditions, leading to the formation of various intermediates and products. The phenylethyl group may also contribute to the compound's binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

  • Aziridine-2-carboxamide

  • Racemic aziridine-2-carboxamide

  • Other substituted aziridines

Properties

IUPAC Name

(2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,8,10H,7H2,1H3,(H2,12,14)/t8-,10+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPRTGJZBLTWDQ-KMDCHFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H]2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426839
Record name ST031673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75985-51-2
Record name ST031673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-[(R)-α-Methylbenzyl)-2-aziridinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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